molecular formula C6H4F3IN2O B14792902 5-Iodo-3-(trifluoromethoxy)pyridin-2-amine

5-Iodo-3-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B14792902
M. Wt: 304.01 g/mol
InChI Key: ASSFGCGBQYEKTK-UHFFFAOYSA-N
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Description

5-Iodo-3-(trifluoromethoxy)pyridin-2-amine: is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an iodine atom at the 5-position, a trifluoromethoxy group at the 3-position, and an amine group at the 2-position of the pyridine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Coupling Reaction:

      Reagents: 5-Iodo-2-aminopyridine, trifluoromethoxyboronic acid, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).

      Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

      Procedure: The 5-iodo-2-aminopyridine is reacted with trifluoromethoxyboronic acid in the presence of a palladium catalyst and a base. The mixture is heated under reflux, and the product is isolated by standard purification techniques such as column chromatography.

  • Direct Iodination:

      Reagents: 3-(trifluoromethoxy)pyridin-2-amine, iodine, oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite), solvent (e.g., acetic acid or dichloromethane).

      Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (e.g., 25-40°C) for a few hours.

      Procedure: The 3-(trifluoromethoxy)pyridin-2-amine is treated with iodine and an oxidizing agent in a suitable solvent. The reaction mixture is stirred until the completion of the reaction, and the product is purified by recrystallization or chromatography.

Industrial Production Methods:

The industrial production of 5-iodo-3-(trifluoromethoxy)pyridin-2-amine typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Mild to moderate temperatures (e.g., 25-80°C) in polar solvents (e.g., dimethylformamide or ethanol).

      Products: Substituted pyridines with the nucleophile replacing the iodine atom.

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

      Conditions: Varying temperatures (e.g., 0-100°C) depending on the oxidizing agent used.

      Products: Oxidized derivatives of the pyridine ring, potentially forming pyridine N-oxides.

  • Reduction Reactions:

      Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

      Conditions: Mild to moderate temperatures (e.g., 0-50°C) in suitable solvents (e.g., ethanol or tetrahydrofuran).

      Products: Reduced derivatives, potentially forming amine or alcohol functionalities.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Employed as a probe in biochemical assays to study enzyme activities and protein-ligand interactions due to its unique structural features.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including as an intermediate in the synthesis of drug candidates with anti-inflammatory, antiviral, or anticancer properties.

Industry:

    Material Science: Utilized in the development of advanced materials, such as polymers and coatings, where the trifluoromethoxy group imparts desirable properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 5-iodo-3-(trifluoromethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and specificity by influencing the electronic environment of the molecule. Detailed studies on its binding kinetics and molecular pathways are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 3-Pyridinamine, 5-(trifluoromethoxy)-

Comparison:

  • Structural Differences: The position of the iodine and trifluoromethoxy groups can significantly affect the reactivity and properties of the compounds. For example, 3-iodo-5-(trifluoromethyl)pyridin-2-amine has the trifluoromethyl group instead of the trifluoromethoxy group, which can alter its electronic properties and reactivity.
  • Reactivity: The presence of different substituents can influence the types of reactions the compounds undergo. For instance, the trifluoromethoxy group is more electron-withdrawing than the trifluoromethyl group, potentially making 5-iodo-3-(trifluoromethoxy)pyridin-2-amine more reactive in nucleophilic substitution reactions.
  • Applications: While all these compounds may be used in similar applications, such as in the synthesis of pharmaceuticals or as intermediates in organic synthesis, their specific properties and reactivities can make them more suitable for certain applications over others.

Properties

Molecular Formula

C6H4F3IN2O

Molecular Weight

304.01 g/mol

IUPAC Name

5-iodo-3-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H4F3IN2O/c7-6(8,9)13-4-1-3(10)2-12-5(4)11/h1-2H,(H2,11,12)

InChI Key

ASSFGCGBQYEKTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)(F)F)N)I

Origin of Product

United States

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